molecular formula C16H13NO2 B2803759 6-amino-2-(2-methylphenyl)-4H-chromen-4-one CAS No. 923184-85-4

6-amino-2-(2-methylphenyl)-4H-chromen-4-one

Cat. No.: B2803759
CAS No.: 923184-85-4
M. Wt: 251.285
InChI Key: YWLUUVOYBHIVEY-UHFFFAOYSA-N
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Description

6-Amino-2-(2-methylphenyl)-4H-chromen-4-one is a synthetic chromenone derivative characterized by a 4H-chromen-4-one core structure substituted with an amino group at position 6 and a 2-methylphenyl group at position 2. Chromenones (4H-chromen-4-ones) are oxygen-containing heterocyclic compounds widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

This compound is synthesized via alkylation reactions involving intermediates such as 6-amino-2-(trifluoromethyl)-4H-chromen-4-one, typically using bases like K₂CO₃ or NaH in polar aprotic solvents (e.g., acetonitrile) under nitrogen .

Properties

IUPAC Name

6-amino-2-(2-methylphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-10-4-2-3-5-12(10)16-9-14(18)13-8-11(17)6-7-15(13)19-16/h2-9H,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLUUVOYBHIVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-(2-methylphenyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-(2-methylphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-ol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chromen-4-one derivatives.

Scientific Research Applications

Anticancer Activity

The anticancer properties of 6-amino-2-(2-methylphenyl)-4H-chromen-4-one have been investigated in several studies. For example, research indicates that chromene derivatives can selectively target multi-drug resistant cancer cells, making them valuable candidates for cancer therapy. In particular, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines, including breast (MDA-MB-231 and MCF-7) and colon (HCT-116) cancer cells .

Key Findings:

  • Cytotoxicity : Studies have reported IC50 values indicating that these compounds can inhibit cancer cell growth at low concentrations, often outperforming standard chemotherapeutic agents like etoposide .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through pathways such as the TLR4/MAPK signaling pathway .

Anti-inflammatory Properties

Another significant application of this compound is its anti-inflammatory activity. Research has demonstrated that certain chromene derivatives can effectively suppress the release of pro-inflammatory cytokines such as IL-6 and TNF-α. This effect is critical in conditions characterized by chronic inflammation .

Case Study:

In a study focusing on a series of 2-phenyl-4H-chromen derivatives, one compound exhibited potent anti-inflammatory effects with low toxicity in vitro and in vivo models . This highlights the potential for developing new anti-inflammatory drugs based on this chromene scaffold.

Antimicrobial Activity

The antimicrobial properties of chromene derivatives have also been explored. Compounds similar to this compound have shown effectiveness against various bacterial and fungal strains. The structural features of these compounds contribute to their ability to disrupt microbial membranes or inhibit essential enzymes within microbial cells .

Research Insights:

  • A study indicated that certain synthesized chromene derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Summary Table of Biological Activities

Activity Type Description Key Findings
Anticancer Inhibits growth of cancer cells through apoptosis inductionIC50 values < 30 μg/mL; effective against multiple cell lines
Anti-inflammatory Suppresses pro-inflammatory cytokinesReduces IL-6 and TNF-α levels significantly
Antimicrobial Effective against various bacterial and fungal strainsSignificant activity against multiple pathogens

Mechanism of Action

The mechanism of action of 6-amino-2-(2-methylphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Chromenone derivatives exhibit significant pharmacological diversity depending on substituent positions and functional groups. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Key Properties/Activities Reference
6-Amino-2-(2-methylphenyl)-4H-chromen-4-one 6-NH₂, 2-(2-methylphenyl) Hypothesized enhanced bioavailability due to amino and lipophilic aryl groups
5-Hydroxy-2-hydroxymethyl-4H-chromen-4-one 5-OH, 2-CH₂OH Antifungal and antialgal activities (agar diffusion assay)
7-Hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one 7-OH, 2-(4-hydroxyphenyl) Cytotoxicity against cancer cell lines
6-Hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one 6-OH, 2-(4-hydroxyphenyl) Moderate cytotoxicity in crude extracts
2-(4-Fluorophenyl)-3-hydroxy-4H-chromen-4-one 3-OH, 2-(4-fluorophenyl) Antimicrobial evaluation (propargyl bromide coupling)
3-Hydroxy-2-(substituted phenyl)-4H-chromen-4-one 3-OH, 2-(varied aryl groups) Antioxidant and anti-inflammatory activity (DPPH assay, carrageenan-induced edema)
Quercetin 3,5,7-triOH, 2-(3,4-dihydroxyphenyl) Broad-spectrum antioxidant, anticancer, and neuroprotective effects

Data Table: Key Chromenone Derivatives and Activities

Compound Substituents Activity/Property Reference
This compound 6-NH₂, 2-(2-methylphenyl) Synthetic intermediate, hypothesized bioactivity
5-Hydroxy-2-hydroxymethyl-4H-chromen-4-one 5-OH, 2-CH₂OH Antifungal, antialgal
2-(4-Fluorophenyl)-3-hydroxy-4H-chromen-4-one 3-OH, 2-(4-fluorophenyl) Antimicrobial (in vitro)
3-Hydroxy-2-(4-nitrophenyl)-4H-chromen-4-one 3-OH, 2-(4-nitrophenyl) Antioxidant (IC₅₀ ~25 µM)
Quercetin 3,5,7-triOH, 2-(3,4-diOH phenyl) Antioxidant (DPPH IC₅₀ ~10 µM)

Biological Activity

The compound 6-amino-2-(2-methylphenyl)-4H-chromen-4-one belongs to the class of 4H-chromen-4-one derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and structure-activity relationships (SAR).

Overview of 4H-Chromen-4-one Derivatives

4H-chromen-4-one derivatives are recognized for their versatile biological profiles, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic activities. The structural simplicity and mild adverse effects associated with these compounds make them attractive candidates for drug development .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including cyclooxygenases (COX), which are crucial in the inflammatory process. For instance, related compounds have shown potent inhibitory activity against COX-2 with IC50 values ranging from 0.07 to 0.13 μM .
  • Receptor Modulation : It can modulate receptor activities by binding to specific sites, influencing pathways involved in cell survival and apoptosis. This modulation is particularly relevant in cancer therapy where it can induce apoptosis in resistant cancer cell lines .

Biological Activities

The following table summarizes the documented biological activities associated with this compound and its analogs:

Biological ActivityDescriptionReferences
Anticancer Induces apoptosis in multi-drug resistant cancer cells; inhibits tumor growth.
Anti-inflammatory Inhibits COX enzymes; reduces pro-inflammatory cytokines like IL-6 and TNF-α.
Antimicrobial Exhibits activity against various pathogens; potential use in infectious diseases.
Antidiabetic Shows potential in regulating blood glucose levels through various mechanisms.
Neuroprotective Inhibits monoamine oxidase (MAO), which may help in neurodegenerative conditions.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that analogs of 4H-chromen-4-one selectively kill multi-drug resistant cancer cells without leading to acquired resistance, suggesting a unique mechanism of action that warrants further investigation .
  • Anti-inflammatory Effects : Research has shown that certain derivatives significantly inhibit the release of pro-inflammatory cytokines in RAW264.7 cells, highlighting their potential as therapeutic agents in treating inflammatory diseases .
  • Structure-Activity Relationship (SAR) : The effectiveness of these compounds often correlates with specific substitutions on the chromene scaffold. For example, variations at the 3rd position have been linked to enhanced COX-2 inhibitory activity, emphasizing the importance of structural modifications for optimizing biological efficacy .

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key Challenges
Pechmann Condensation65–7590–95Byproduct formation
Microwave-Assisted80–8595–98Equipment scalability
Solid-Phase Synthesis50–6085–90Substrate compatibility

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign signals for the chromen-4-one core (e.g., carbonyl at δ ~175 ppm) and substituents (e.g., 2-methylphenyl protons at δ 6.8–7.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals from aromatic and amino groups.
  • X-ray Crystallography :
    • SHELXL Refinement : Resolves bond lengths/angles and confirms substituent orientation. Hydrogen bonding between amino and carbonyl groups can stabilize the crystal lattice .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 266.1).

Advanced: How can researchers design experiments to investigate structure-activity relationships (SAR) of amino-substituted chromenones?

Methodological Answer:

  • Substituent Variation : Systematically modify the 2-methylphenyl or amino groups (e.g., electron-withdrawing/-donating substituents) and assess effects on bioactivity.
  • Biological Assays :
    • Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
    • Enzyme Inhibition : Kinase or protease inhibition assays to identify mechanistic targets.
  • Computational Modeling :
    • Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., DNA gyrase for antimicrobial activity) .

Q. Table 2: Example SAR Data

Substituent PositionBiological Activity (IC₅₀, μM)Key Interaction
6-Amino12.5 (Antibacterial)H-bond with enzyme active site
2-(4-Fluorophenyl)8.7 (Antifungal)Hydrophobic pocket binding

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., Staphylococcus aureus ATCC 25923) and control compounds (e.g., ciprofloxacin).
    • Validate purity via HPLC (>95%) to exclude confounding impurities .
  • Mechanistic Follow-Up :
    • ROS Detection : Use DCFH-DA probes to determine if antioxidant activity contributes to discrepancies .
    • Resistance Testing : Assess activity against drug-resistant strains to clarify efficacy ranges.

Advanced: What computational approaches predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Simulate ligand-protein binding over 100 ns to assess stability of interactions (e.g., with topoisomerase II) .
  • QSAR Modeling :
    • Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
  • ADMET Prediction :
    • Tools like SwissADME evaluate absorption and toxicity risks (e.g., cytochrome P450 inhibition).

Advanced: How does the amino group influence the photophysical properties of chromen-4-one derivatives?

Methodological Answer:

  • Fluorescence Studies :
    • Measure emission spectra (λₑₓ = 350 nm) to assess Stokes shift variations caused by amino substitution.
    • Solvent polarity (e.g., DMSO vs. water) impacts quantum yield due to intramolecular charge transfer .
  • TD-DFT Calculations :
    • Predict excited-state behavior and validate experimental spectral data.

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